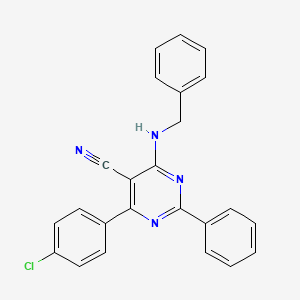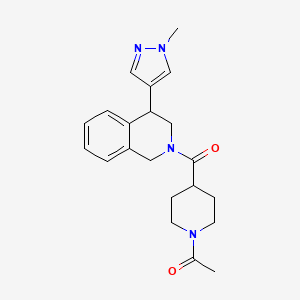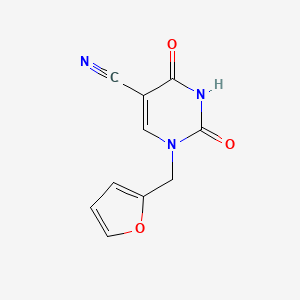![molecular formula C21H17ClN4O B2909469 6-(2-chlorobenzyl)-4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1105240-34-3](/img/structure/B2909469.png)
6-(2-chlorobenzyl)-4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of pyridazines, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
Pyridazines can be synthesized through several methods. One common method is the inverse electron demand Diels-Alder reaction . Another method involves the C-arylation reaction of the corresponding carbanions of phenylacetonitriles using 3-chloropyridazine derivatives .Molecular Structure Analysis
The molecular structure of pyridazines involves a six-membered ring with two nitrogen atoms. The specific substitutions on the ring, such as the 2-chlorobenzyl, cyclopropyl, and phenyl groups in your compound, can greatly influence its properties and reactivity .Chemical Reactions Analysis
Pyridazines can undergo a variety of chemical reactions. For example, they can react with malonodinitrile, cyanoacetic ester, and nitromethane in the presence of bases to give products of nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of electron-withdrawing groups like chloro can increase the compound’s reactivity .Direcciones Futuras
Propiedades
IUPAC Name |
6-[(2-chlorophenyl)methyl]-4-cyclopropyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O/c22-18-9-5-4-6-15(18)13-25-21(27)20-17(19(24-25)14-10-11-14)12-23-26(20)16-7-2-1-3-8-16/h1-9,12,14H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGIVTNLVDRZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-chlorobenzyl)-4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2909386.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2909390.png)


![Lithium;(2R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B2909394.png)

![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2909397.png)
![3-Methyl-2-oxo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2909398.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2909406.png)
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2909407.png)
